molecular formula C7H13N3O4 B2424296 Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate CAS No. 338791-53-0

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate

Cat. No. B2424296
M. Wt: 203.198
InChI Key: QXBNFJJIWCHQLY-UHFFFAOYSA-N
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Description

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate, also known as ethyl β-alaninedicarboxylate or simply ethyl β-alanine, is a derivative of the non-essential amino acid β-alanine. It has a molecular weight of 203.2 . The compound is a solid with a melting point of 120 - 122 .


Molecular Structure Analysis

The linear formula of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is C7H13N3O4 . The InChI code is 1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h4,9H,3,8H2,1-2H3,(H,10,12) .


Physical And Chemical Properties Analysis

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is a solid with a melting point of 120 - 122 . Its molecular weight is 203.2 .

Scientific Research Applications

Crystal Packing and Interactions

Ethyl derivatives, including Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate, have been studied for their unique crystal packing interactions. These compounds utilize rare N⋯π and O⋯π interactions, forming distinct structural motifs like zigzag double-ribbons and 1-D double-columns. These interactions are significant in the study of molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).

Spectroscopic and Diffractometric Study

Ethyl derivatives have been characterized using spectroscopic and diffractometric techniques to study polymorphism. This research is crucial in understanding the physical and chemical properties of these compounds, which is essential for their application in various fields, including pharmaceuticals and materials science (Vogt et al., 2013).

Synthesis and Characterization

Various ethyl derivatives have been synthesized and characterized to explore their potential applications. The synthesis involves interaction with different chemicals, leading to the formation of complex structures. These compounds are then characterized using different spectroscopic methods, providing insights into their molecular structures (Mohamed, 2021).

Biocatalysis

Ethyl derivatives are used as precursors in biocatalysis for synthesizing β-Substituted-γ-Amino Acids. This application is significant in producing optically active compounds, which are important in pharmaceuticals and asymmetric synthesis (Mukherjee & Martínez, 2011).

Synthetic Routes to Heterocyclic Systems

These compounds are also crucial in the synthesis of heterocyclic systems. Ethyl derivatives are used as starting materials in reactions leading to the formation of complex heterocyclic structures, which have wide applications in chemical research and drug development (Pirnat et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

ethyl (3Z)-3-amino-3-(methoxycarbonylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNFJJIWCHQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate

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